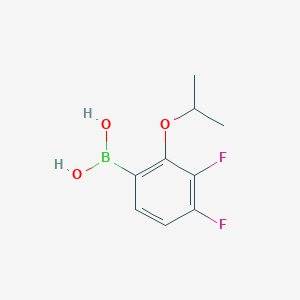

3,4-Difluoro-2-isopropoxyphenylboronic acid

Description

Contextualization of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. nih.govresearchgate.net Their versatility stems from their stability, relatively low toxicity, and broad functional group tolerance, which makes them ideal reagents in a wide array of chemical transformations. nih.govnih.gov The most prominent application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govnih.govresearchgate.net This reaction provides a powerful method for the formation of carbon-carbon bonds, specifically for constructing biaryl and heteroaryl structures, which are common motifs in many biologically active molecules and advanced materials. mackenzie.brnih.gov Beyond the Suzuki-Miyaura coupling, arylboronic acids serve as intermediates in various other transformations, including C-N and C-O cross-coupling reactions, highlighting their extensive utility as building blocks in organic chemistry. mackenzie.brrsc.org

Importance of Fluorine Substitution in Organic Molecules and Organoboron Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.gov Fluorine, being the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties. tandfonline.combohrium.com Key benefits of fluorination include improved metabolic stability by blocking sites susceptible to enzymatic oxidation, enhanced binding affinity to target proteins, and modulated lipophilicity and bioavailability. bohrium.comresearchgate.netmdpi.com

In the context of organoboron chemistry, introducing fluorine substituents to an arylboronic acid significantly impacts its properties. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom. researchgate.netnih.gov This enhanced acidity is crucial for the compound's reactivity and stability and can influence its interactions with biological targets or its efficacy in catalytic cycles. researchgate.netmdpi.com

Structural and Electronic Considerations in Fluorinated Arylboronic Acids

The introduction of fluorine atoms onto the phenyl ring of an arylboronic acid induces significant structural and electronic changes. Electronically, the high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which increases the acidity of the boronic acid group. nih.gov The position of the fluorine substituent is critical; for instance, an ortho-fluoro substituent can participate in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups, which can stabilize a planar conformation and influence the molecule's reactivity. nih.govacs.org

The table below illustrates the effect of fluorine substitution on the acidity (pKa) of phenylboronic acid.

| Compound | pKa | Reference |

|---|---|---|

| Phenylboronic acid | 8.86 | nih.gov |

| 4-Fluorophenylboronic acid | 8.77 | nih.gov |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | nih.gov |

Overview of the Research Landscape Pertaining to Substituted Phenylboronic Acids

The research landscape for substituted phenylboronic acids is vast and continues to expand. Initially recognized for their utility in cross-coupling reactions, their applications have diversified significantly. nih.gov Today, these compounds are investigated for their roles as chemical sensors for saccharides, as building blocks for supramolecular structures, and in the development of new therapeutic agents. nih.govmackenzie.br The ability to tune the electronic and steric properties of the phenyl ring through substitution allows for the rational design of boronic acids with specific functionalities. This has led to their use in diverse areas, including materials science for the creation of self-repairing polymers and in medicine for applications such as boron neutron capture therapy. nih.gov The ongoing exploration of novel substitution patterns continues to unlock new possibilities and applications for this versatile class of compounds.

Properties and Synthetic Utility of 3,4-Difluoro-2-isopropoxyphenylboronic acid

This compound is a specific example of a polysubstituted fluorinated arylboronic acid. Its structure combines the electronic effects of two fluorine atoms with the steric and electronic influence of an ortho-isopropoxy group. This combination of substituents makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical industry. For instance, it has been utilized as a key building block in the synthesis of MEK inhibitors, which are a class of anticancer agents. google.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| Chemical Formula | C9H11BF2O3 |

| Molecular Weight | 215.99 g/mol |

| Appearance | Solid |

| CAS Number | 1256345-63-9 |

The synthesis of arylboronic acids can be achieved through several methods, most commonly involving the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate (B1201080) ester. nih.govorganic-chemistry.org Transition metal-catalyzed C-H borylation of arenes has also emerged as a powerful and direct method for their preparation. organic-chemistry.org As a highly substituted and functionalized molecule, this compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to introduce the 3,4-difluoro-2-isopropoxyphenyl moiety into a larger molecular framework. nih.govmdpi.comclaremont.edu The presence of the ortho-isopropoxy group and the two fluorine atoms modulates its reactivity and solubility, making it a tailored component for specific synthetic targets.

Properties

IUPAC Name |

(3,4-difluoro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-9-6(10(13)14)3-4-7(11)8(9)12/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQIJLJPCDRBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Difluoro 2 Isopropoxyphenylboronic Acid

Classical Approaches to Arylboronic Acid Synthesis

Traditional methods for the synthesis of arylboronic acids often rely on the generation of a highly reactive organometallic intermediate, which is then quenched with a boron electrophile. These methods are well-established and widely used for a variety of substituted arylboronic acids.

Halogen-metal exchange is a robust and widely utilized method for the preparation of organometallic reagents, which can then be converted to boronic acids. nih.gov This strategy involves the reaction of an aryl halide with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a new organometallic species that is subsequently borylated.

For the synthesis of 3,4-Difluoro-2-isopropoxyphenylboronic acid, a plausible precursor would be a halogenated derivative of 1,2-difluoro-3-isopropoxybenzene (B1424149), such as 2-bromo-3,4-difluoro-1-isopropoxybenzene. The synthesis would proceed via the following general steps:

Preparation of the Aryl Halide : The synthesis would commence with the appropriate halogenation of 1,2-difluoro-3-isopropoxybenzene at the 2-position.

Halogen-Metal Exchange : The resulting aryl bromide would be treated with an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. tcnj.edu This exchange generates a highly reactive aryllithium intermediate.

Borylation : The aryllithium species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester.

Hydrolysis : The boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired this compound.

The efficiency of the halogen-metal exchange can be influenced by the nature of the halogen (I > Br > Cl) and the specific organolithium reagent used. nih.gov The presence of the isopropoxy group ortho to the target position can potentially influence the stability and reactivity of the organometallic intermediate.

Table 1: Illustrative Conditions for Halogen-Metal Exchange and Borylation

| Step | Reagents and Conditions | Purpose |

| 1 | Aryl Bromide, n-BuLi, THF, -78 °C | Generation of aryllithium intermediate via halogen-metal exchange. |

| 2 | B(OiPr)₃, -78 °C to room temperature | Quenching with an electrophilic boron source to form a boronate ester. |

| 3 | Aqueous HCl or H₂SO₄ | Hydrolysis of the boronate ester to the final boronic acid. |

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile, such as a borate ester.

In the context of synthesizing this compound, the isopropoxy group can potentially act as a directing group. Alkoxy groups are known to be effective DMGs, directing lithiation to the adjacent C-H bond. wikipedia.org Starting from 1,2-difluoro-3-isopropoxybenzene, the DoM strategy would involve:

Directed Lithiation : Treatment of 1,2-difluoro-3-isopropoxybenzene with a strong lithium amide base like lithium diisopropylamide (LDA) or a sterically hindered alkyllithium such as sec-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The isopropoxy group would direct the deprotonation to the C2 position.

Borylation : The resulting ortho-lithiated species is then reacted with a trialkyl borate.

Hydrolysis : Acidic workup liberates the target boronic acid.

The directing ability of the isopropoxy group is crucial for the success of this pathway. The fluorine atoms on the ring can also influence the acidity of the aromatic protons, potentially affecting the regioselectivity of the metalation. uwindsor.ca

Table 2: Key Components in a Directed Ortho Metalation Strategy

| Component | Example | Role in the Reaction |

| Substrate | 1,2-Difluoro-3-isopropoxybenzene | Aromatic precursor containing the directing group. |

| Directing Group | Isopropoxy (-O-iPr) | Coordinates with the lithium reagent to direct deprotonation. |

| Base | s-BuLi/TMEDA or LDA | Strong base for the deprotonation of the aromatic C-H bond. |

| Electrophile | Trimethyl borate (B(OMe)₃) | Boron source to trap the aryllithium intermediate. |

Advanced Catalytic Borylation Techniques

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-B bonds, which often offer milder reaction conditions and broader functional group compatibility compared to classical approaches.

Iridium-catalyzed C-H borylation has emerged as a highly effective method for the direct conversion of aromatic C-H bonds to boronate esters. escholarship.org This reaction typically employs an iridium catalyst, a bidentate ligand (often a bipyridine derivative), and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂).

For the synthesis of this compound, the C-H borylation of 1,2-difluoro-3-isopropoxybenzene would be a direct approach. The regioselectivity of this reaction is primarily governed by steric factors, with borylation generally occurring at the least hindered C-H position. In 1,2-difluoro-3-isopropoxybenzene, the C-H bond at the 6-position is the most sterically accessible. However, the electronic effects of the fluorine and isopropoxy substituents can also influence the selectivity. researchgate.net Achieving selective borylation at the desired C2 position might be challenging and could lead to a mixture of isomers.

Table 3: Typical Components for Iridium-Catalyzed C-H Borylation

| Component | Example | Function |

| Catalyst Precursor | [Ir(cod)OMe]₂ | Source of the active iridium catalyst. |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | Stabilizes the iridium center and influences reactivity and selectivity. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group. |

| Solvent | Tetrahydrofuran (THF) or Cyclohexane | Reaction medium. |

The direct conversion of a C-F bond to a C-B bond is a more recent and challenging transformation due to the high strength of the C-F bond. rsc.org However, methods for the catalytic borylation of C-F bonds are emerging, providing a novel retrosynthetic disconnection.

A potential C-F borylation strategy for the target molecule could start from 1,2,3-trifluoro-4-isopropoxybenzene. A transition-metal catalyst, potentially based on nickel or palladium, in the presence of a suitable ligand and a diboron reagent, could facilitate the selective cleavage of the C-F bond at the 2-position and its replacement with a boryl group. The selectivity of C-F activation can be influenced by the electronic environment and the steric accessibility of the C-F bonds.

Decarboxylative borylation is an innovative method that uses a carboxylic acid as a precursor to the corresponding boronic acid. researchgate.net This transformation involves the replacement of a carboxyl group with a boryl group and can be achieved through various catalytic systems, including photoredox catalysis. nih.govorganic-chemistry.org

To apply this method for the synthesis of this compound, the corresponding carboxylic acid, 3,4-difluoro-2-isopropoxybenzoic acid, would be required as the starting material. This carboxylic acid could be subjected to decarboxylative borylation conditions, which typically involve a photocatalyst, a diboron reagent, and a suitable base or additive under visible light irradiation. princeton.edu This method is often lauded for its mild conditions and excellent functional group tolerance.

Table 4: General Conditions for Photocatalytic Decarboxylative Borylation

| Component | Example | Role in the Reaction |

| Substrate | 3,4-Difluoro-2-isopropoxybenzoic acid | Source of the aryl group. |

| Photocatalyst | Iridium or organic dye-based catalyst | Absorbs light to initiate the catalytic cycle. |

| Boron Source | Bis(catecholato)diboron or B₂pin₂ | Borylating agent. |

| Light Source | Blue LEDs or other visible light source | Provides the energy for the photocatalytic process. |

Palladium-Catalyzed Methods for Boronic Acid Formation

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a cornerstone in the synthesis of arylboronic acids. researchgate.net This methodology is pivotal for creating the carbon-boron bond in molecules like this compound. The typical approach involves the reaction of an aryl halide or triflate with a diboron reagent in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of the target compound, a logical precursor is 1-bromo-3,4-difluoro-2-isopropoxybenzene . cymitquimica.com The reaction couples this aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid (BBA), to form the corresponding boronic ester or acid. nih.govnih.gov The choice of catalyst, ligand, and boron source is critical for achieving high yields and minimizing side reactions. researchgate.netnih.gov Modern palladium catalysts, including those with specialized phosphine (B1218219) ligands like XPhos, have been shown to be highly effective for the borylation of a wide array of aryl halides. nih.gov The resulting boronic acid can be converted to its more stable trifluoroborate salt for easier isolation and handling. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation

| Component | Examples | Role in Reaction | Citation(s) |

|---|---|---|---|

| Aryl Halide | 1-bromo-3,4-difluoro-2-isopropoxybenzene | Electrophilic partner, provides the aryl scaffold. | cymitquimica.com |

| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂ | Catalyzes the oxidative addition and reductive elimination cycle. | nih.govnih.gov |

| Ligand | XPhos, PPh₃ | Stabilizes the palladium center and facilitates the catalytic cycle. | researchgate.netnih.gov |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Bis-boronic acid (BBA) | Provides the boryl moiety. | nih.govnih.gov |

| Base | KOAc, Na₃PO₄ | Activates the diboron reagent and facilitates transmetalation. | nih.govnih.gov |

| Solvent | Dioxane, Ethanol (EtOH) | Solubilizes reactants and influences reaction kinetics. | nih.govnih.gov |

Precursor Derivatization and Functional Group Interconversion in Synthesis

The synthesis of this compound is heavily reliant on the availability of a suitable functionalized precursor. A key strategy involves derivatization starting from more common chemicals, such as 1-bromo-3,4-difluorobenzene . guidechem.comchemscene.com The synthesis of the immediate precursor, 1-bromo-3,4-difluoro-2-isopropoxybenzene , requires the introduction of the isopropoxy group at the C2 position, which is ortho to the bromine atom.

Another powerful strategy is the lithiation-borylation sequence. bris.ac.uk This approach would typically start with a non-brominated precursor, 1,2-difluoro-3-isopropoxybenzene. Directed ortho-metalation using a strong base like s-butyllithium (sBuLi), often in the presence of a ligand such as TMEDA, would generate a lithiated intermediate. nih.gov This organolithium species is then quenched with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the target boronic acid. This method offers excellent regiocontrol due to the directing effect of the ortho-isopropoxy group. bris.ac.ukbris.ac.uk

Functional Group Interconversion (FGI) is the process of converting one functional group into another. youtube.com In this context, the conversion of the aryl bromide to the boronic acid via palladium catalysis or lithiation-borylation is a prime example of FGI. researchgate.netnih.gov Furthermore, once the boronic acid is formed, it can be converted into other derivatives for purification or stability. For instance, boronic acids are often transformed into their corresponding trifluoroborate salts or various boronate esters, which can be more robust and easier to handle in subsequent reactions. acs.org

Challenges in the Synthesis of Ortho-Substituted Fluorinated Arylboronic Acids

The synthesis of polysubstituted arylboronic acids, especially those with ortho-substituents and fluorine atoms, is fraught with challenges that can significantly impact reaction efficiency and product stability.

Protodeboronation is a common and often problematic side reaction in processes involving arylboronic acids. wikipedia.org It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the desired product. wikipedia.orgrsc.org This reaction is frequently observed under the basic aqueous conditions required for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net

The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties and substitution pattern. acs.org Arylboronic acids bearing electron-withdrawing groups, such as fluorine, can be particularly unstable. nih.govacs.org The presence of ortho-substituents further complicates stability. For this compound, the two electron-withdrawing fluorine atoms can increase the propensity for protodeboronation. The reaction can proceed through different mechanisms depending on the pH; under basic conditions, it typically involves the ipso-protonation of the arylboronate anion. wikipedia.orgacs.org Careful control of reaction conditions, such as temperature, choice of base, and reaction time, is essential to minimize this undesired pathway.

Table 2: Factors Influencing Protodeboronation

| Factor | Effect on Protodeboronation Rate | Rationale | Citation(s) |

|---|---|---|---|

| Basic Conditions | Increases | Formation of the more reactive boronate species. | wikipedia.orgacs.org |

| Acidic Conditions | Increases | Acid-catalyzed protonolysis of the C-B bond. | rsc.orgresearchgate.net |

| Electron-Withdrawing Groups | Generally Increases | Stabilizes the forming carbanionic character on the aryl ring during C-B bond cleavage. | acs.org |

| Ortho-Substituents | Can Increase | Steric and electronic effects can destabilize the C-B bond. | nih.govacs.org |

| Elevated Temperature | Increases | Provides activation energy for the C-B bond cleavage. | researchgate.net |

Achieving the correct regiochemistry is a critical challenge in the synthesis of polysubstituted aromatic compounds. For this compound, the boryl group must be installed specifically at the C1 position, ortho to both the isopropoxy group and a fluorine atom.

When using C-H activation/borylation methods, directing the catalyst to the desired position is paramount. The regioselectivity of iridium-catalyzed C-H borylation, for example, is often governed by steric factors, with the boryl group typically adding to the least hindered C-H bond. rsc.orgnih.gov In contrast, other transition-metal-catalyzed borylations can be influenced more by electronic effects. researchgate.netrsc.org The interplay between the directing effects of the isopropoxy group and the two fluorine atoms must be carefully considered to favor borylation at the desired C1 position over the other available C-H bonds on the aromatic ring.

As mentioned previously, the directed ortho-lithiation pathway offers a robust solution to the regioselectivity problem. The isopropoxy group is an effective directing group, guiding the lithiation to the adjacent ortho position, thus ensuring that the subsequent borylation occurs at the correct site. gu.se Similarly, if starting from a pre-functionalized precursor like 1-bromo-3,4-difluoro-2-isopropoxybenzene , the regioselectivity is locked in by the position of the bromine atom, making the subsequent palladium-catalyzed borylation regiochemically unambiguous. researchgate.net

Reactivity and Reaction Mechanisms of 3,4 Difluoro 2 Isopropoxyphenylboronic Acid

Fundamental Reactivity of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoboranes with versatile reactivity. Their chemical behavior is dominated by the properties of the boron atom, which acts as a Lewis acid. This acidity and the ability to undergo reversible esterification are foundational to their role in organic synthesis.

The defining characteristic of a boronic acid is the Lewis acidic nature of its boron atom. wikipedia.orgresearchgate.net Boron, in its trivalent state, possesses an empty p-orbital, making it an electron-pair acceptor. researchgate.net This allows boronic acids to readily interact with Lewis bases or nucleophiles. researchgate.net In aqueous solutions, boronic acids exist in equilibrium with a tetrahedral boronate species, formed by the addition of a hydroxide (B78521) ion. researchgate.netnih.gov This transformation changes the geometry around the boron from trigonal planar to tetrahedral. researchgate.net The pKa of a typical boronic acid is around 9, but the formation of these stable tetrahedral boronate complexes can lower the pKa to approximately 7. wikipedia.org

The Lewis acidity of a specific boronic acid, such as 3,4-Difluoro-2-isopropoxyphenylboronic acid, is influenced by the electronic properties of its organic substituent. The phenyl ring attached to the boron atom is substituted with two electron-withdrawing fluorine atoms and an electron-donating isopropoxy group. The strong inductive effect of the fluorine atoms is expected to increase the electrophilicity of the boron center, thereby enhancing its Lewis acidity. This increased acidity facilitates interactions with nucleophiles, a key step in many of its characteristic reactions, including the transmetalation step of the Suzuki-Miyaura coupling.

| Property | Description | Relevance to this compound |

|---|---|---|

| Lewis Acidity | The boron atom has an empty p-orbital, allowing it to accept an electron pair from a nucleophile (Lewis base). wikipedia.orgresearchgate.net | The electron-withdrawing fluorine atoms on the phenyl ring enhance the Lewis acidity of the boron atom. |

| Hybridization Change | Upon interaction with a nucleophile like OH⁻, the boron atom changes from sp² (trigonal planar) to sp³ (tetrahedral) hybridization. researchgate.net | This structural change is crucial for the formation of the active boronate species in cross-coupling reactions. |

| Interaction with Nucleophiles | Forms reversible covalent complexes with molecules containing Lewis base donors like alcohols, amines, and carboxylates. wikipedia.org | This property is fundamental to its reaction with diols and its activation by base in catalytic cycles. |

A hallmark reaction of boronic acids is their ability to form cyclic boronate esters through a reversible condensation reaction with 1,2- or 1,3-diols. wikipedia.orgresearchgate.net This reaction is rapid and reversible in aqueous solutions. wikipedia.org The formation of these five- or six-membered cyclic esters, known as dioxaborolanes and dioxaborinanes respectively, is generally more favorable than the formation of acyclic esters. wikipedia.orgnih.gov

The equilibrium of this esterification is pH-dependent. researchgate.net In basic conditions, the formation of the anionic tetrahedral boronate ion enhances the rate of ester formation by several orders of magnitude compared to the neutral boronic acid. researchgate.net This dynamic covalent interaction is a key principle behind the use of boronic acids in chemical sensors for saccharides (which contain diol functionalities) and in the development of self-healing materials. researchgate.netnih.gov For this compound, this reactivity allows for its potential use in applications requiring dynamic covalent chemistry, as it can readily react with diol-containing molecules to form stable cyclic boronate esters.

Cross-Coupling Reaction Mechanisms

Boronic acids are most prominently used as reagents in palladium-catalyzed cross-coupling reactions, which form carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, has become one of the most important tools in modern organic synthesis for constructing complex molecules like biaryls, polyolefins, and styrenes. wikipedia.orgmusechem.com

The Suzuki-Miyaura reaction couples an organoboronic acid with an organohalide using a palladium(0) catalyst and a base. wikipedia.orgmusechem.com The generally accepted mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

| Step | Description | Reactants | Product of Step |

|---|---|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, oxidizing the palladium to Pd(II). wikipedia.orgchemrxiv.org This is often the rate-determining step. wikipedia.org | Pd(0) catalyst, Organohalide (R¹-X) | Organopalladium(II) complex (R¹-Pd(II)-X) |

| Transmetalation | The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide. chemrxiv.orgresearchgate.net | Organopalladium(II) complex, Boronate (R²-B(OH)₃⁻) | Di-organopalladium(II) complex (R¹-Pd(II)-R²) |

| Reductive Elimination | The two organic groups on the palladium complex are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated. libretexts.orgchemrxiv.org | Di-organopalladium(II) complex | Coupled product (R¹-R²), Pd(0) catalyst |

The catalytic cycle begins with the oxidative addition of an organohalide (e.g., an aryl or vinyl halide) to a coordinatively unsaturated palladium(0) complex. wikipedia.orglibretexts.org In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) species. wikipedia.org The oxidation state of palladium changes from 0 to +2. The boronic acid, in this case, this compound, does not participate in this initial stage of the cycle. nih.gov The efficiency of this step is influenced by the nature of the halide (reactivity order: I > OTf > Br > Cl) and the ligands on the palladium catalyst. libretexts.orgyonedalabs.com Electron-rich and bulky phosphine (B1218219) ligands are often used to facilitate this step. libretexts.orgnih.gov The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

Transmetalation is the crucial step where the organic moiety from the boron compound is transferred to the palladium(II) center. libretexts.orgresearchgate.net This process is perhaps the least understood step of the catalytic cycle. acs.org The boronic acid itself is generally not reactive enough for this transfer. A base is required to activate the boronic acid, converting it into a more nucleophilic tetracoordinate "ate" complex (a boronate), such as [R-B(OH)₃]⁻. organic-synthesis.comillinois.edu

For this compound, the base (e.g., K₂CO₃, K₃PO₄) reacts with it to form the corresponding boronate. This activated species then reacts with the organopalladium(II) halide complex generated during oxidative addition. nih.gov The 3,4-difluoro-2-isopropoxyphenyl group is transferred to the palladium, and the halide or other group on the palladium is displaced, resulting in a di-organopalladium(II) intermediate. researchgate.netillinois.edu This sets the stage for the final step, reductive elimination, where the desired carbon-carbon bond is formed and the Pd(0) catalyst is regenerated, allowing the cycle to continue. libretexts.org

Suzuki-Miyaura Cross-Coupling Pathways

Reductive Elimination

Reductive elimination is a crucial step in many palladium-catalyzed cross-coupling reactions. This step involves the formation of a new bond between two ligands attached to the palladium center, with a concurrent reduction of the palladium's oxidation state, typically from Pd(II) to Pd(0) or from Pd(IV) to Pd(II). In the context of reactions involving this compound, after the transmetalation step where the 3,4-difluoro-2-isopropoxyphenyl group is transferred to the palladium(II) center, a subsequent reductive elimination forges the desired carbon-carbon or carbon-heteroatom bond.

The rate and efficiency of reductive elimination are influenced by several factors, including the nature of the ligands on the palladium, the electronic properties of the coupling partners, and steric hindrance around the metal center. For organopalladium complexes bearing the 3,4-difluoro-2-isopropoxyphenyl group, the electron-withdrawing nature of the fluorine atoms can impact the electron density at the palladium center, thereby influencing the kinetics of the reductive elimination step.

Key Mechanistic Features of Reductive Elimination:

| Feature | Description |

| Concerted Pathway | The bond formation and metal reduction occur simultaneously through a three-centered transition state. |

| Stereochemistry | Reductive elimination from square planar Pd(II) complexes typically proceeds with retention of stereochemistry of the coupling partners. |

| Ligand Effects | Bulky and electron-donating phosphine ligands can accelerate reductive elimination by promoting the formation of a more reactive, three-coordinate intermediate. |

| Electronic Effects | Electron-withdrawing groups on the aryl ligands can sometimes slow down the rate of reductive elimination. |

Chan-Lam Coupling Mechanisms

The Chan-Lam coupling is a copper-catalyzed or -promoted cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine, alcohol, or thiol. When this compound is employed in a Chan-Lam reaction, it serves as the aryl source for the formation of N-aryl, O-aryl, or S-aryl products.

The generally accepted mechanism for the Chan-Lam coupling involves the following key steps:

Ligand Exchange/Transmetalation: The boronic acid coordinates to a copper(II) species, often an acetate (B1210297) complex, followed by the transfer of the 3,4-difluoro-2-isopropoxyphenyl group to the copper center.

Coordination of the Heteroatom: The amine, alcohol, or other heteroatom-containing nucleophile coordinates to the copper-aryl intermediate.

Reductive Elimination: The C-N or C-O bond is formed through a reductive elimination process from a Cu(III) intermediate, which is generated via oxidation of the Cu(II) species. This step regenerates a Cu(I) species.

Reoxidation: The resulting Cu(I) is reoxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. nrochemistry.com

The reaction is often carried out under mild conditions, in the presence of a base and an oxidant. The choice of solvent, base, and copper source can significantly influence the reaction outcome and yield.

Other Palladium-Catalyzed Coupling Mechanisms

Beyond the fundamental steps of oxidative addition, transmetalation, and reductive elimination, the specific nature of the palladium-catalyzed coupling reaction can vary. The Suzuki-Miyaura coupling is a prominent example where this compound can be utilized to form biaryl structures or connect the aryl group to vinyl or alkyl fragments.

In a typical Suzuki-Miyaura catalytic cycle involving this compound, a Pd(0) species undergoes oxidative addition with an organic halide or triflate. The subsequent transmetalation with the boronic acid, activated by a base, forms a diaryl-palladium(II) intermediate. The final reductive elimination step yields the cross-coupled product and regenerates the active Pd(0) catalyst.

The efficiency of these couplings is highly dependent on the choice of palladium precursor, ligands, base, and solvent system. For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the catalytic activity, particularly for challenging substrates.

Copper-Promoted Cross-Coupling Mechanisms

Copper-promoted cross-coupling reactions offer an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions often proceed under different conditions and can exhibit complementary reactivity. In the context of this compound, copper-promoted reactions can be used for N-arylation and O-arylation, similar to the Chan-Lam coupling, but can also facilitate other transformations.

The mechanisms of copper-promoted cross-couplings are diverse and not always as well-defined as their palladium-catalyzed counterparts. They can involve Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycles and can proceed through single-electron transfer (SET) pathways in some cases. The presence of ligands, bases, and additives is often crucial for achieving high efficiency and selectivity.

Mechanisms of C-C Bond Forming Reactions Beyond Cross-Coupling

While cross-coupling reactions are the most common application of arylboronic acids, they can also participate in other types of carbon-carbon bond-forming reactions.

Conjugate Additions

Arylboronic acids, including this compound, can undergo conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds. These reactions are typically catalyzed by transition metals such as rhodium or palladium. The mechanism generally involves the following steps:

Transmetalation: The aryl group from the boronic acid is transferred to the metal catalyst.

Carbometalation: The resulting organometallic species adds across the double bond of the α,β-unsaturated compound, with the aryl group adding to the β-position.

Protonolysis or Reductive Elimination: The resulting metal enolate can be protonated to give the final product, or in some catalytic cycles, undergo further reaction.

The choice of catalyst and reaction conditions can influence the efficiency and enantioselectivity of the conjugate addition.

Electrophilic Allyl Shifts

While less common for arylboronic acids, related allylboron compounds can undergo electrophilic allyl shifts (SE2' reactions). In these reactions, an electrophile attacks the γ-carbon of the allylboron species, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with concomitant migration of the double bond and cleavage of the C-B bond. The reactivity of allylboronate complexes can be significantly enhanced by the addition of an organolithium reagent, which converts the weakly nucleophilic allylboronic ester into a more potent nucleophilic boronate complex. acs.orgnih.gov This activation allows for reactions with a broader range of electrophiles. acs.orgnih.gov

The stereochemistry of the electrophilic allyl shift is often highly controlled, proceeding with anti-selectivity, meaning the electrophile adds to the face opposite to the departing boronic acid group. This stereospecificity makes it a valuable tool in asymmetric synthesis.

Role of Fluorine Substitution in Modulating Reactivity and Selectivity

The two fluorine atoms on the phenyl ring of this compound play a significant role in modulating its reactivity and selectivity. Fluorine is a highly electronegative element, and its presence exerts strong inductive electron-withdrawing effects. This, in turn, increases the Lewis acidity of the boronic acid. The increased acidity can influence various aspects of its chemical behavior, from reaction rates to equilibrium positions.

This increased Lewis acidity has several consequences for the reactivity of the boronic acid. For instance, in Suzuki-Miyaura cross-coupling reactions, the transmetalation step is often considered rate-limiting. A more Lewis acidic boronic acid can facilitate the formation of the ate complex with the base, which is a key intermediate in the transmetalation process. However, highly electron-deficient arylboronic acids can also be more susceptible to protodeboronation, a common side reaction in Suzuki-Miyaura couplings, particularly under basic conditions.

The steric bulk of the ortho-isopropoxy group also plays a crucial role in modulating reactivity and selectivity. This group can sterically hinder the approach of reactants to the boronic acid moiety, potentially slowing down reaction rates. In cross-coupling reactions, this steric hindrance can influence the regioselectivity of the reaction, favoring coupling at less hindered positions. The combination of the electronic effects of the fluorine atoms and the steric effects of the isopropoxy group can lead to unique reactivity and selectivity profiles for this particular boronic acid.

The table below summarizes the expected effects of the fluorine and isopropoxy substituents on the properties and reactivity of the arylboronic acid.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Fluorine | 3 | -I (strong) | Minimal | Increases Lewis acidity, may increase susceptibility to protodeboronation |

| Fluorine | 4 | -I (strong), +M (weak) | Minimal | Increases Lewis acidity, may increase susceptibility to protodeboronation |

| Isopropoxy | 2 | +M (strong), -I (weak) | Significant | May decrease reaction rates due to steric hindrance, can influence regioselectivity |

Mechanistic Studies of Non-Coupling Reactions

Beyond their well-known utility in carbon-carbon bond-forming reactions, arylboronic acids participate in a variety of non-coupling transformations. Mechanistic studies of these reactions provide valuable insights into the fundamental reactivity of the carbon-boron bond.

One of the most significant non-coupling reactions of arylboronic acids is protodeboronation, the cleavage of the C-B bond with the concomitant formation of a C-H bond. This reaction is often considered a detrimental side reaction in cross-coupling processes, but it can also be exploited for specific synthetic purposes. The mechanism of protodeboronation is highly dependent on the pH of the reaction medium. Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form. For electron-deficient arylboronic acids, such as those bearing fluorine substituents, protodeboronation can proceed through a mechanism involving the liberation of a transient aryl anion. acs.orgnih.gov The rate of base-catalyzed protodeboronation is significantly influenced by the electronic nature of the substituents on the aryl ring; electron-withdrawing groups generally accelerate this process. acs.orged.ac.uk

Oxidation of arylboronic acids to the corresponding phenols is another important non-coupling reaction. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or Oxone®. The mechanism of this reaction is believed to involve the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the phenol. nih.govrsc.org The chemoselective oxidation of a boronic acid in the presence of its corresponding pinacol (B44631) ester can be achieved under biphasic conditions, where the boronic acid is selectively transferred to the aqueous phase as a trihydroxyboronate prior to oxidation. st-andrews.ac.uknih.gov

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and an amine or an alcohol. organic-chemistry.orgwikipedia.org The mechanism is thought to involve the transmetalation of the aryl group from boron to a copper(II) species. This is followed by the coordination of the amine or alcohol and subsequent reductive elimination from a copper(III) intermediate to form the desired product and a copper(I) species, which is then reoxidized to complete the catalytic cycle. wikipedia.orgnrochemistry.com

The hydrolytic stability of arylboronic acids and their derivatives is also a key consideration in their application. Boronic acids can undergo reversible dehydration to form boroxines, particularly in the solid state or in non-aqueous solvents. The stability of boronic esters towards hydrolysis varies depending on the diol used for their formation, with some esters being significantly more stable than the parent boronic acid. acs.org

A summary of key non-coupling reactions and their general mechanistic features is provided in the table below.

| Reaction | Key Reagents/Conditions | General Mechanistic Steps | Product | Ref |

| Protodeboronation | Base or acid, protic solvent | Formation of boronate (basic), ipso-protonation or formation of aryl anion | Arene | acs.orged.ac.ukacs.orgnih.gov |

| Oxidation | Oxidizing agent (e.g., H₂O₂, Oxone®) | Formation of boronate, rearrangement, hydrolysis | Phenol | nih.govrsc.org |

| Chan-Lam Coupling | Cu(II) catalyst, amine or alcohol, oxidant (air) | Transmetalation to Cu(II), coordination of nucleophile, reductive elimination from Cu(III) | Aryl amine or aryl ether | organic-chemistry.orgwikipedia.orgnrochemistry.com |

Applications in Organic Synthesis and Materials Science

3,4-Difluoro-2-isopropoxyphenylboronic Acid as a Versatile Building Block

This compound is a trifunctional aromatic compound that serves as a versatile building block in organic synthesis. The boronic acid moiety is a linchpin for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The difluoro substitution on the phenyl ring significantly influences the electronic properties of the molecule, while the ortho-isopropoxy group can exert steric and electronic effects that guide the regioselectivity of its reactions. This combination of functional groups allows the targeted introduction of a 3,4-difluoro-2-isopropoxyphenyl motif into a wide range of molecular scaffolds.

The utility of this compound is particularly evident in its application as an intermediate in the synthesis of highly substituted aromatic and heteroaromatic systems. Its stability, commercial availability, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an attractive choice for constructing molecules with precise structural and electronic specifications.

Construction of Complex Molecular Architectures via Cross-Coupling

The primary application of this compound lies in its use in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, allowing for the efficient construction of complex molecules that would be difficult to assemble using classical methods.

The Suzuki-Miyaura coupling is one of the most powerful methods for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. This compound is an excellent coupling partner in these reactions. For instance, it has been utilized in the synthesis of potent inhibitors of glutaminase (B10826351) (GLS1), an important target in oncology. In a key synthetic step, the boronic acid is coupled with a chlorinated pyrazolopyrimidine core to construct the desired biaryl linkage. nih.gov This reaction highlights the ability of the compound to participate in complex C(sp²)–C(sp²) bond formations, even with sterically hindered or electronically demanding coupling partners. nih.gov

The reaction proceeds under standard palladium-catalyzed conditions, demonstrating its reliability in the synthesis of complex pharmaceutical intermediates.

Table 1: Example of Suzuki-Miyaura Coupling for Heteroaromatic Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield | Ref. |

|---|

This interactive table summarizes the conditions for a key Suzuki-Miyaura coupling reaction.

The formation of C(sp²)–C(sp²) bonds is the hallmark of the Suzuki-Miyaura reaction and a principal application of this compound. This transformation allows for the direct connection of two aromatic or vinylic carbons. The reaction is highly valued for its functional group tolerance and generally mild conditions. nih.gov The presence of the difluoro and isopropoxy groups on the boronic acid does not impede its ability to undergo the requisite transmetalation and reductive elimination steps in the catalytic cycle, enabling the synthesis of a diverse array of substituted biaryl compounds. nih.gov These structures are critical motifs in many biologically active molecules and advanced materials.

While less common than C(sp²)-C(sp²) couplings, the formation of bonds between sp²-hybridized carbons of an arylboronic acid and sp³-hybridized carbons is a rapidly advancing area of synthesis. wuxiapptec.com Nickel-catalyzed methodologies have shown particular promise for coupling arylboronic acids with alkyl halides or their equivalents. nih.gov These reactions provide direct access to alkylated arenes, which are important structural units in many natural products and pharmaceuticals. Although specific examples detailing the use of this compound in C(sp²)-C(sp³) couplings are not prominently documented in peer-reviewed literature, its chemical nature makes it a suitable candidate for such transformations, which are valuable for adding three-dimensional complexity to molecules. nih.govwuxiapptec.com

The gem-difluoroalkene moiety is a valuable functional group in medicinal chemistry, often serving as a stable mimic of a carbonyl group or a cis-amide bond. The synthesis of 1,1-diaryl-2,2-difluoroethenes can be achieved through various methods, including the palladium-catalyzed cross-coupling of arylboronic acids with difluorovinyl reagents. General methodologies have been developed that allow for the coupling of diverse arylboronic acids to precursors of the difluoroethene unit. These reactions provide a powerful route to this important class of fluorinated compounds. As a substituted arylboronic acid, this compound is a potential substrate for these protocols, enabling the synthesis of complex difluoroethenes bearing its specific substitution pattern.

Synthetic Utility in Pharmaceutical Scaffolds and Agrochemicals

The structural motifs derived from this compound are of significant interest in the development of new therapeutic agents and agrochemicals. The presence of fluorine can enhance properties such as lipophilicity and metabolic stability, which are critical for bioavailability and efficacy. researchgate.net

A prime example of its utility is in the synthesis of inhibitors for glutaminase (GLS1), a key enzyme in cancer metabolism. A patent for novel GLS1 inhibitors describes the synthesis of this compound and its subsequent use in a Suzuki coupling to build the core structure of the final active compounds. nih.gov The 3,4-difluoro-2-isopropoxyphenyl group is a crucial component of these inhibitors, likely contributing to their high potency and favorable pharmacological properties. This application underscores the compound's role as a key intermediate for accessing novel and complex pharmaceutical scaffolds.

While specific examples of its use in agrochemicals are less prevalent in the literature, the frequent appearance of fluorinated aromatic structures in modern herbicides, fungicides, and insecticides suggests its potential as a valuable building block in this field as well. researchgate.net The principles of molecular design that make it useful in pharmaceuticals are often transferable to the development of new agrochemicals.

Development of Optoelectronic Materials and Polymers

While specific research on this compound in optoelectronic materials is not extensively documented, the broader class of substituted fluorinated boronates is recognized for its potential in this field. Boronate esters are valuable precursors in the synthesis of complex organic molecules, including advanced materials with interesting electronic properties. nih.gov The presence of fluorine atoms in the aryl ring significantly influences the electronic characteristics of these molecules, which is a critical factor in the design of optoelectronic materials.

The fluorine substituents, being highly electronegative, can alter the energy levels of the molecular orbitals, which in turn affects the light-absorbing and emitting properties of the resulting materials. This makes fluorinated arylboronic acids, such as this compound, attractive building blocks for creating novel polymers and small molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isopropoxy group can also be modified to tune the solubility and processing characteristics of the final materials. The interaction between the boron atom, a Lewis acid, and other atoms like fluorine can lead to unique optoelectronic responses. nih.gov

Table 1: Potential Contributions of Substituents in this compound to Optoelectronic Properties

| Substituent | Potential Effect on Optoelectronic Properties |

|---|---|

| 3,4-Difluoro | - Modifies electronic energy levels- Enhances electron-accepting character- Can improve thermal and oxidative stability |

| 2-Isopropoxy | - Influences solubility and processability- Can be derivatized for further functionality |

Derivatization for Enhanced Functionality and Analytical Tracking

The chemical structure of this compound allows for a variety of derivatization reactions to enhance its functionality or to enable its use in analytical tracking. The boronic acid group is particularly versatile for this purpose, readily reacting with diols to form boronate esters. This reactivity is the basis for its use in sensing and separation applications.

Fluorinated phenylboronic acids have been successfully derivatized for use in diol sensing, where the change in the 19F NMR signal upon binding to a diol can be used for quantification. nih.gov This suggests that this compound could potentially be developed into a sensor for biologically relevant diols, with the fluorine atoms serving as a sensitive NMR probe. Furthermore, derivatization protocols have been developed to determine the enantiopurity of certain compounds, such as sulfonamides, using fluorinated boronic acids. nih.gov

Another significant application of derivatization is in affinity chromatography. For instance, a tagging reagent has been synthesized for the selective fluorogenic derivatization of 3-nitrotyrosine (B3424624) residues in peptides, which then allows for their enrichment using a boronate affinity column. nih.gov This highlights the potential for developing derivatives of this compound for the targeted analysis of biomolecules.

Table 2: Examples of Derivatization Strategies for Fluorinated Phenylboronic Acids

| Derivatization Reaction | Application | Analytical Technique |

|---|---|---|

| Esterification with diols | Diol sensing | 19F NMR Spectroscopy |

| Reaction with chiral molecules | Enantiopurity determination | Spectroscopy/Chromatography |

Catalytic Applications (e.g., as a Brønsted-Lewis acid catalyst)

Arylboronic acids, particularly those with electron-withdrawing substituents, have emerged as effective catalysts in a range of organic transformations. The introduction of fluorine atoms into the phenyl ring increases the Lewis acidity of the boron center, a key factor in their catalytic activity. nih.govresearchgate.net While simple arylboronic acids show some catalytic activity, electron-poor derivatives like pentafluorophenylboronic acid have demonstrated significant promise. nih.gov

These compounds can act as Brønsted-Lewis acid catalysts, where the boronic acid can activate substrates through both Lewis acidic interactions at the boron center and Brønsted acidity from the hydroxyl groups. nih.govacs.org This dual catalytic role is particularly useful in dehydrative reactions, such as the formation of ethers and new carbon-carbon bonds from alcohols. acs.orgnih.gov For instance, in the presence of a cocatalyst like oxalic acid, electron-poor arylboronic acids can catalyze the etherification of secondary benzylic alcohols. nih.gov The proposed mechanism involves the in-situ formation of a stronger Brønsted acid that facilitates the reaction. nih.gov

Given the presence of two electron-withdrawing fluorine atoms, this compound is expected to possess enhanced Lewis acidity compared to unsubstituted phenylboronic acid, making it a potential candidate for catalytic applications. Its utility could be explored in various acid-catalyzed reactions, including dehydrative condensations and cycloadditions. nih.govresearchgate.net

Table 3: Factors Influencing the Catalytic Activity of Arylboronic Acids

| Factor | Influence on Catalysis |

|---|---|

| Lewis Acidity of Boron | Enhanced by electron-withdrawing groups (e.g., fluorine), leading to stronger substrate activation. |

| Brønsted Acidity of B(OH)2 | Can participate in proton transfer and hydrogen bonding to activate substrates. |

| Steric Hindrance | Substituents near the boronic acid group can influence substrate accessibility and selectivity. |

Advanced Synthetic Strategies and Future Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthesis of key chemical intermediates, including fluorinated arylboronic acids. Traditional syntheses often rely on cryogenic conditions, organometallic reagents that are sensitive to air and moisture, and stoichiometric amounts of reagents, which can generate significant waste. nih.gov Future developments are aimed at mitigating these environmental drawbacks.

Key areas of research for the sustainable synthesis of 3,4-Difluoro-2-isopropoxyphenylboronic acid include:

Catalytic C-H Borylation: Direct borylation of the C-H bond on a 1,2-difluoro-3-isopropoxybenzene (B1424149) precursor is a highly atom-economical approach. nih.gov Transition-metal catalysts, particularly those based on iridium or rhodium, are central to this strategy, as they can selectively activate specific C-H bonds under milder conditions than traditional methods. nih.govresearchgate.net

Alternative Solvent Systems: Moving away from conventional volatile organic compounds (VOCs) towards greener solvents is a critical goal. Research into using water, ionic liquids, or deep eutectic solvents for borylation reactions could significantly reduce the environmental impact. For instance, palladium-catalyzed borylation reactions of aryl bromides have been successfully demonstrated in water using micellar conditions. organic-chemistry.org

Energy Efficiency: Exploring synthetic routes that operate at ambient temperature and pressure reduces energy consumption. Photochemical and electrochemical methods, which often proceed under mild conditions, are promising avenues. organic-chemistry.orgmdpi.com For example, a simple, metal-free, photoinduced borylation of haloarenes has been developed that demonstrates broad functional group tolerance. organic-chemistry.org

Flow Chemistry Applications for Continuous Synthesis and Derivatization

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the synthesis of boronic acids, including improved safety, scalability, and reaction control. nih.govnih.gov These benefits are particularly relevant for reactions involving highly reactive intermediates, such as the organolithium species often used in boronic acid synthesis. organic-chemistry.orgresearchgate.net

A continuous-flow setup for the synthesis of arylboronic acids typically involves the rapid mixing of an aryl halide precursor with an organolithium reagent in a microreactor to perform a halogen-lithium exchange, followed by an immediate quench with a borate (B1201080) ester. nih.govorganic-chemistry.org This approach allows for precise control over reaction time (often less than a second) and temperature, which minimizes the formation of byproducts. organic-chemistry.orgorganic-chemistry.org

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours | Seconds to Minutes organic-chemistry.orgjst.org.in |

| Temperature Control | Difficult to control, hot spots | Precise and uniform temperature control nih.govorganic-chemistry.org |

| Safety | Handling large volumes of reactive intermediates is hazardous | Small reaction volumes minimize risk; unstable intermediates are generated and used in situ nih.gov |

| Scalability | Challenging, requires process redevelopment | Scaled by running the system for longer periods ("scaling out") organic-chemistry.org |

| Mixing | Often inefficient, dependent on stirring | Rapid and efficient mixing due to small channel dimensions nih.gov |

| Throughput | Variable | High throughput possible (e.g., ~60 g/h reported for some boronic acids) organic-chemistry.orgorganic-chemistry.org |

The application of flow chemistry to the synthesis of this compound could enable a safer, more efficient, and scalable manufacturing process. researchgate.net Furthermore, integrated flow systems can couple the synthesis of the boronic acid directly with subsequent reactions, such as Suzuki-Miyaura cross-coupling, creating a seamless multi-step synthesis without the need for isolating intermediates. rsc.org

Chemoenzymatic and Biocatalytic Approaches

While the chemical synthesis of boronic acids is well-established, biocatalytic methods for creating carbon-boron (C-B) bonds are still in their infancy. However, the field of biocatalysis offers immense potential for developing highly selective and environmentally friendly synthetic routes. bohrium.com Enzymes operate under mild conditions (aqueous environments, ambient temperature, and neutral pH) and can exhibit exquisite control over chemo-, regio-, and stereoselectivity. nih.gov

Currently, there are no known natural enzymes that form C-B bonds. Future research in this area will likely focus on two main strategies:

Enzyme Discovery: Screening microbial genomes for novel enzymes with latent or promiscuous C-B bond-forming activity.

Enzyme Engineering: Using techniques like directed evolution and rational design to re-purpose existing enzymes for the non-natural task of borylation. For example, enzymes that catalyze C-C bond formation, such as lyases or synthases, could serve as starting points for engineering. bohrium.comnih.gov

A successful biocatalytic route to this compound would represent a significant leap in sustainable chemistry, potentially offering a single-step, highly selective synthesis that avoids harsh reagents and reaction conditions.

Photoredox Catalysis and Electrocatalysis in Fluorinated Boronic Acid Chemistry

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools for forging and manipulating chemical bonds under exceptionally mild conditions. mdpi.comnih.gov These methods rely on single-electron transfer (SET) processes to generate reactive radical intermediates that can participate in transformations that are often challenging via traditional two-electron pathways. nih.govcam.ac.uk

Photoredox Catalysis: In the context of fluorinated boronic acid chemistry, photoredox catalysis can be applied in several ways:

Synthesis from Aryl Halides: Visible-light-driven methods can facilitate the borylation of aryl halides. Photocatalysts, such as iridium or ruthenium complexes, can be used to generate aryl radicals from the corresponding halides, which are then trapped by a diboron (B99234) reagent. organic-chemistry.org

Activation of Boronic Acids: A dual catalytic system involving a photoredox catalyst and a Lewis base can activate boronic acids to generate aryl radicals. nih.gov These radicals can then engage in a variety of C-C bond-forming reactions. This approach expands the utility of boronic acids beyond traditional cross-coupling reactions. nih.govcam.ac.uk

Defluorinative Functionalization: Photoredox catalysis can enable the selective cleavage of C-F bonds, providing a pathway to synthesize partially fluorinated boronic acids from more heavily fluorinated precursors. nih.gov

Electrocatalysis: Electrosynthesis offers an alternative, reagent-free method for driving redox reactions. rsc.org It has been applied to:

C-F Bond Activation: Electrochemical methods can promote the cleavage of strong C-F bonds, which could be harnessed for the selective defluorinative synthesis of compounds like this compound from a trifluorinated precursor. rsc.org

Carboxylation and Coupling Reactions: Electrocatalysis can be used to drive coupling reactions, including the formation of C-C bonds, providing a sustainable alternative to metal-catalyzed processes. oaepublish.com

These advanced catalytic methods offer new avenues for both the synthesis and derivatization of this compound under green and sustainable conditions.

Design and Synthesis of Novel Fluorinated Boronic Acid Derivatives with Enhanced Reactivity or Selectivity

The this compound scaffold can be systematically modified to create new derivatives with tailored properties. The presence of two adjacent fluorine atoms and the isopropoxy group already imparts specific electronic and steric characteristics, but further functionalization can fine-tune its reactivity for specific applications. nih.gov

Strategies for Derivative Design:

Modulating Lewis Acidity: The electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the boron center. nih.gov Adding further electron-withdrawing or -donating groups to the aromatic ring can modulate this acidity, which in turn affects its ability to bind to diols (for sensing applications) or its transmetalation rate in cross-coupling reactions.

Improving Stability: While generally stable, fluorinated arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group) under certain conditions, particularly basic ones. researchgate.net Conversion of the boronic acid to a more stable derivative, such as a pinacol (B44631) boronate ester or a trifluoroborate salt, can enhance its shelf-life and compatibility with a wider range of reaction conditions. researchgate.netnih.gov

Introducing New Functional Groups: Incorporating other reactive handles (e.g., amino, carboxyl, or alkynyl groups) onto the phenyl ring creates multifunctional building blocks. These derivatives can participate in orthogonal coupling reactions, allowing for the rapid assembly of complex molecular architectures.

The synthesis of these novel derivatives would employ a range of modern organic reactions, including catalytic C-H functionalization, nucleophilic aromatic substitution (SNAr), and further cross-coupling reactions. researchgate.netvapourtec.com

Emerging Applications in Diverse Scientific Disciplines

Beyond its established role as a partner in Suzuki-Miyaura cross-coupling, the unique properties of this compound and its derivatives suggest potential applications in a variety of scientific fields.

| Application Area | Role of Fluorinated Boronic Acid Moiety | Potential Use of this compound |

| Medicinal Chemistry | Acts as a pharmacophore that can form reversible covalent bonds with target enzymes (e.g., serine proteases). The fluorine atoms can enhance binding affinity and improve metabolic stability. nih.govmdpi.com | Design of novel enzyme inhibitors for therapeutic targets. For example, boronic acid-containing drugs like Bortezomib and Vaborbactam are successful proteasome and β-lactamase inhibitors, respectively. nih.govmdpi.com |

| Chemical Sensing | The Lewis acidic boron center reversibly binds with cis-diols, such as those found in saccharides. This binding event can be translated into a detectable signal (e.g., fluorescence or color change). researchgate.netmdpi.com | Development of selective sensors for glucose or other biologically important sugars, potentially for diagnostic applications. mdpi.comtaylorandfrancis.com |

| Materials Science | Used as a building block for organic electronic materials, such as polymers for organic field-effect transistors (OFETs) or organic solar cells. The fluorine substituents can tune the electronic energy levels and influence molecular packing. researchgate.net | Synthesis of novel conjugated polymers with tailored optoelectronic properties for use in advanced electronic devices. |

| PET Imaging | The boronic acid group can be readily converted to an aryltrifluoroborate, which can be labeled with fluorine-18 (B77423) ([¹⁸F]) for use as a Positron Emission Tomography (PET) tracer. nih.govrsc.org | Development of [¹⁸F]-labeled radiotracers for in vivo imaging of biological targets in diagnostics and drug development. nih.gov |

| Drug Delivery | Phenylboronic acid-functionalized materials can target glycoproteins that are overexpressed on the surface of cancer cells (e.g., sialic acids), enabling targeted drug delivery. nih.govnih.gov | Creation of targeted nanocarriers that selectively deliver chemotherapeutic agents to tumor cells, potentially reducing side effects. researchgate.netnih.gov |

The continued exploration of these advanced applications will further establish this compound as a highly valuable and versatile tool in modern chemical science.

Q & A

Q. What are the standard synthetic routes for 3,4-difluoro-2-isopropoxyphenylboronic acid, and how can purity be verified?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-metalation. For example, similar fluorinated phenylboronic acids are prepared using aryl halides and bis(pinacolato)diboron under palladium catalysis . Post-synthesis, purity is assessed via HPLC (>97% purity thresholds) and / NMR to confirm structural integrity. Recrystallization in hexane/ethyl acetate mixtures is recommended to remove residual catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How should this compound be stored to prevent degradation?

Store at 0–6°C under inert atmosphere (argon) due to boronic acid sensitivity to moisture and oxidation. Stability studies on analogous compounds show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for its use in cross-coupling reactions?

Contradictions in yield (e.g., 60–85%) may arise from competing protodeboronation; adding phase-transfer agents (e.g., TBAB) can mitigate this .

Q. How to resolve discrepancies in 19F^{19}\text{F}19F NMR data for structural confirmation?

If observed shifts deviate from predicted values (e.g., δ -120 to -125 ppm for ortho-fluorines), consider:

Q. What methods quantify Lewis acidity, and how does this compound compare to B(C6_66F5_55)3_33?

The Gutmann-Beckett method using EtPO as a probe reveals acceptor numbers (AN). For tris(3,5-difluorophenyl)borane, AN = 78–82 vs. B(CF) (AN = 89). For this compound, expect lower AN due to electron-donating isopropoxy groups, reducing catalytic activity in FLP systems .

Q. How does pH affect its stability in aqueous solutions?

| pH | Half-Life (25°C) | Degradation Products |

|---|---|---|

| 3–5 | 48 hours | Boric acid, fluorophenol |

| 7–9 | 12 hours | Oligomeric boroxines |

| Buffered solutions (pH 5–6) are optimal for short-term storage . |

Methodological Considerations

- Contradiction Analysis : When catalytic results conflict with computational predictions (e.g., DFT suggesting higher reactivity), evaluate steric effects from the isopropoxy group via XRD or NOESY .

- Safety Protocols : Use fluorinated analogs of phenylboronic acids as benchmarks for toxicity assessments (e.g., LD > 500 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.